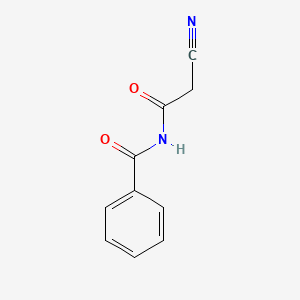
(1-Cyclopropylethylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a cyclopropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethylidene)hydrazine typically involves the reaction of cyclopropyl ketones with hydrazine derivatives. One common method is the condensation reaction between cyclopropyl methyl ketone and hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropyl ketones, followed by their reaction with hydrazine derivatives. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclopropylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Cyclopropylethylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeted therapies.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Cyclopropylethylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or induction of cell death.
Comparaison Avec Des Composés Similaires
Cyclopropylhydrazine: Similar in structure but lacks the ethylidene group.
Ethylidenehydrazine: Contains the ethylidene group but lacks the cyclopropyl moiety.
Cyclopropylmethylhydrazine: Similar but with a methyl group instead of the ethylidene group.
Uniqueness: (1-Cyclopropylethylidene)hydrazine is unique due to the presence of both the cyclopropyl and ethylidene groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90255-44-0 |
|---|---|
Formule moléculaire |
C5H10N2 |
Poids moléculaire |
98.15 g/mol |
Nom IUPAC |
1-cyclopropylethylidenehydrazine |
InChI |
InChI=1S/C5H10N2/c1-4(7-6)5-2-3-5/h5H,2-3,6H2,1H3 |
Clé InChI |
MBOKIINMFMYCTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



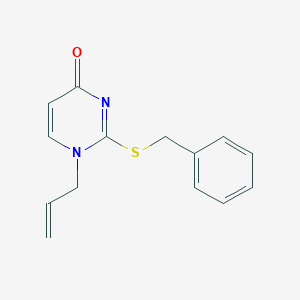
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)

![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
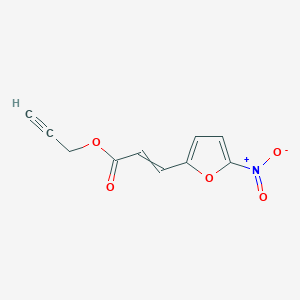

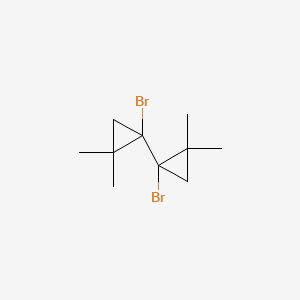
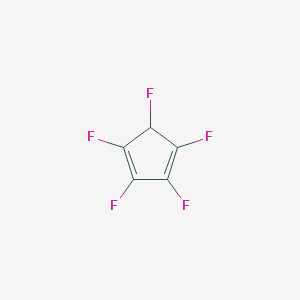

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
